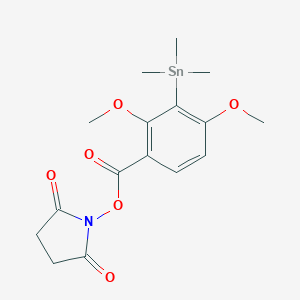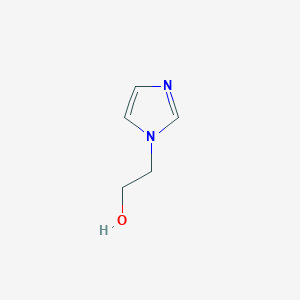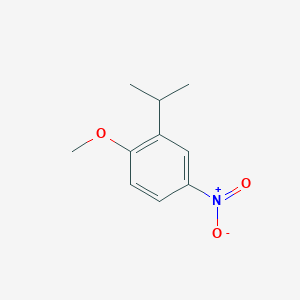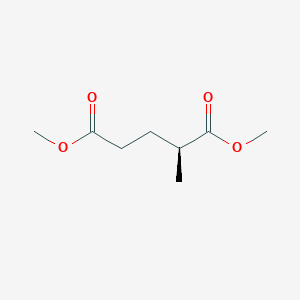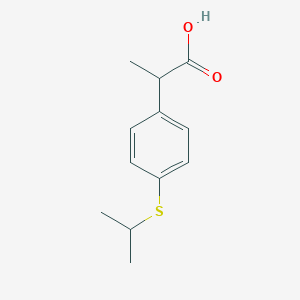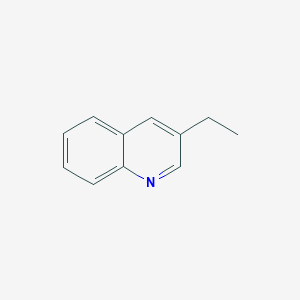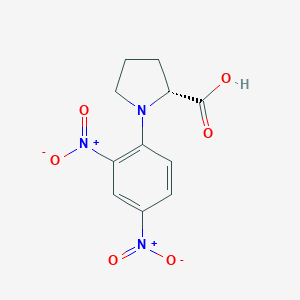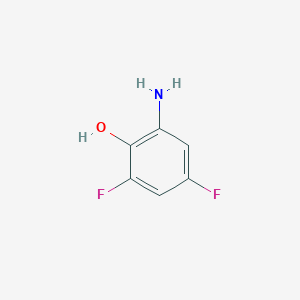
MDMA hydrochloride
Vue d'ensemble
Description
3,4-Methylenedioxymethamphetamine hydrochloride, commonly known as MDMA hydrochloride, is a synthetic compound belonging to the substituted methylenedioxyphenethylamine and substituted amphetamine classes of chemicals. It is widely known for its psychoactive properties and is often associated with recreational use under the names “ecstasy” and “molly”. This compound is a potent empathogen-entactogen, which means it induces feelings of empathy, emotional closeness, and enhanced sensory perception .
Mécanisme D'action
Target of Action
MDMA hydrochloride, also known as Midomafetamine, primarily targets the Synaptic Vesicular Amine Transporter and the Sodium-dependent Noradrenaline Transporter . These transporters play a crucial role in the regulation of neurotransmitters in the brain, particularly serotonin, norepinephrine, and dopamine .
Mode of Action
MDMA enters neurons via carriage by the monoamine transporters . Once inside, MDMA inhibits the vesicular monoamine transporter, which results in increased concentrations of serotonin, norepinephrine, and dopamine into the cytoplasm . It induces their release by reversing their respective transporters through a process known as phosphorylation . Additionally, MDMA acts as a weak 5-HT1 and 5-HT2 receptor agonist . The unusual entactogenic effects of MDMA have been hypothesized to be, at least partly, the result of indirect oxytocin secretion via activation of the serotonin system .
Biochemical Pathways
MDMA affects the serotonergic and dopaminergic pathways in the brain . It causes a massive release of serotonin and dopamine from nerve endings . This increase in synaptic serotonin and dopamine is further enhanced by MDMA-induced blockade of their reuptake into their respective terminals .
Pharmacokinetics
MDMA displays a complex, nonlinear pharmacokinetics profile, with zeroth order kinetics occurring at higher doses . This is due to autoinhibition of CYP2D6 and CYP2D8, enzymes involved in the metabolism of MDMA . The half-life of MDMA varies between individuals, with reported values of 5.8±2.2 hours for ®-MDMA and 3.6±0.9 hours for (S)-MDMA .
Result of Action
The molecular and cellular effects of MDMA’s action include long-lasting changes in brain serotonergic systems . MDMA’s interaction with its targets leads to increased concentrations of serotonin, norepinephrine, and dopamine in the cytoplasm, which can cause neurotoxic damage to monoaminergic terminals and non-aminergic cell bodies in the brain .
Action Environment
Environmental factors such as warm temperature and physical activity can intensify the effects of MDMA . These factors facilitate serotonergic and other neural systems such as glutamatergic and autonomic transmissions, resulting in intensification of the serotonin syndrome . This intensification is blocked by the 5-HT2A receptor antagonist M100907, competitive N-methyl-D-aspartic acid (NMDA) receptor antagonist CGS19755, autonomic ganglionic blocker hexamethonium, and the benzodiazepine-GABAA receptor agonist midazolam .
Analyse Biochimique
Biochemical Properties
MDMA hydrochloride interacts with various enzymes and proteins within the body. It primarily affects the serotonin, dopamine, and norepinephrine neurotransmitter systems, leading to increased release and inhibited reuptake of these neurotransmitters .
Cellular Effects
This compound has profound effects on various types of cells, particularly neurons. It influences cell function by altering neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with monoamine transporters, particularly the serotonin transporter. It enters neurons via these transporters and triggers the release of neurotransmitters, leading to the characteristic effects of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage. Lower doses can lead to behavioral changes such as increased activity and sociability, while higher doses can cause adverse effects such as hyperthermia and neurotoxicity .
Metabolic Pathways
This compound is metabolized primarily by the liver, with the cytochrome P450 enzymes CYP2D6 and CYP3A4 playing key roles in its metabolism. Its metabolites can also interact with various enzymes and affect metabolic flux .
Transport and Distribution
This compound is distributed throughout the body after ingestion, reaching high concentrations in the brain due to its lipophilic nature. It is transported into neurons via monoamine transporters .
Subcellular Localization
Within cells, this compound can localize to various compartments depending on its state of metabolism and the cell type. In neurons, it can be found in the cytoplasm and within synaptic vesicles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MDMA hydrochloride typically involves multiple steps starting from non-controlled precursors. One common method begins with the condensation of safrole with formamide to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This intermediate is then reductively aminated using methylamine and a reducing agent such as sodium cyanoborohydride to yield MDMA. The final step involves the conversion of MDMA to its hydrochloride salt by acidification with hydrochloric acid in isopropanol, resulting in this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, adhering to current Good Manufacturing Practices (cGMP). The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield. The overall yield of this compound in industrial settings can range from 41.8% to 54.6%, with chemical purity exceeding 99.4% .
Analyse Des Réactions Chimiques
Types of Reactions: MDMA hydrochloride undergoes various chemical reactions, including:
Oxidation: MDMA can be oxidized to form 3,4-methylenedioxyamphetamine (MDA) and other metabolites.
Reduction: Reduction of MDMA can lead to the formation of secondary amines.
Substitution: MDMA can undergo substitution reactions, particularly at the amine group, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Major products include MDA and other oxidative metabolites.
Reduction: Major products include secondary amines.
Substitution: Major products include N-substituted derivatives of MDMA.
Applications De Recherche Scientifique
MDMA hydrochloride has been extensively studied for its potential therapeutic applications. Some key areas of research include:
Chemistry: this compound is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studies focus on the compound’s effects on neurotransmitter systems and its potential neurotoxicity.
Medicine: MDMA-assisted psychotherapy has shown promise in treating post-traumatic stress disorder (PTSD), social anxiety in autism spectrum disorder, and alcohol dependence.
Industry: this compound is used in the synthesis of related compounds for research purposes
Comparaison Avec Des Composés Similaires
MDMA hydrochloride is unique among entactogens due to its specific combination of empathogenic and stimulant effects. Similar compounds include:
3,4-Methylenedioxyamphetamine (MDA): A metabolite of MDMA with similar but more potent effects.
Methylone: A synthetic cathinone with entactogenic properties but less potent than MDMA.
4-Methylmethcathinone (Mephedrone): Another synthetic cathinone with stimulant and entactogenic effects.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A tryptamine with potent entactogenic and psychedelic effects
This compound stands out due to its well-documented therapeutic potential and unique pharmacological profile, making it a valuable compound for both scientific research and potential clinical applications.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWHVONVCYWRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42542-10-9 (Parent) | |
| Record name | MDMA hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048893 | |
| Record name | (+/-)-3,4-Methylenedioxymethamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64057-70-1 | |
| Record name | 3,4-Methylenedioxymethamphetamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64057-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MDMA hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 64057-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-3,4-Methylenedioxymethamphetamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Methylenedioxymethylamphetamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIDOMAFETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNB4E1K0AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


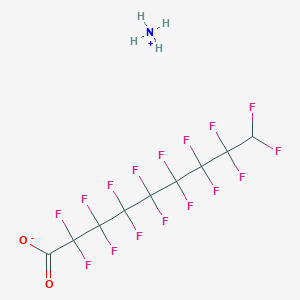
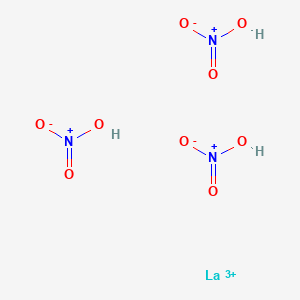
![2H-Pyran, 2-[(7-bromoheptyl)oxy]tetrahydro-](/img/structure/B157871.png)
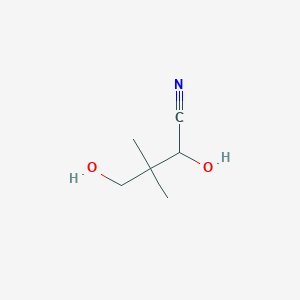
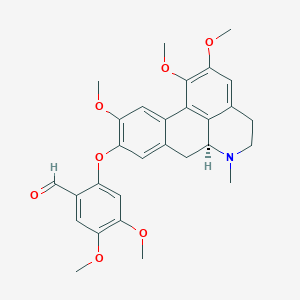
![(1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one](/img/structure/B157877.png)
